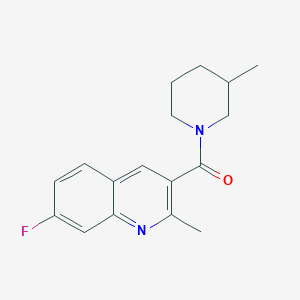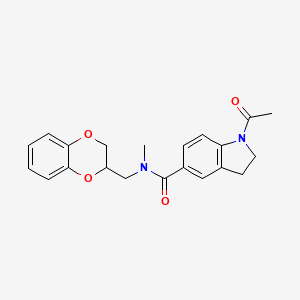
(7-Fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone is a chemical compound that has been widely used in scientific research applications. This compound is a synthetic derivative of quinoline and piperidine, which are two important classes of organic compounds.
Wirkmechanismus
The mechanism of action of (7-Fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone is not fully understood. However, it is believed to interact with specific proteins or enzymes in biological systems, leading to changes in their function or activity. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
(7-Fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to enhance the activity of certain enzymes involved in the breakdown of toxic substances in the body, such as reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (7-Fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone in lab experiments include its high specificity and sensitivity for detecting specific proteins or enzymes in biological systems. It is also relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, its limitations include its potential toxicity and limited solubility in certain solvents.
Zukünftige Richtungen
There are several future directions for the use of (7-Fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone in scientific research. One potential direction is the development of new drugs for the treatment of cancer and Alzheimer's disease. Another direction is the use of this compound as a fluorescent probe for imaging biological systems, such as living cells and tissues. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of (7-Fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone involves the reaction of 7-fluoro-2-methylquinoline-3-carbaldehyde with 3-methylpiperidin-1-amine in the presence of a reducing agent such as sodium borohydride. The reaction yields the desired product, which can be purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
(7-Fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone has been widely used in scientific research applications. It has been studied for its potential use as a fluorescent probe for imaging biological systems, such as living cells and tissues. It has also been used in the development of new drugs for the treatment of various diseases, such as cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
(7-fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c1-11-4-3-7-20(10-11)17(21)15-8-13-5-6-14(18)9-16(13)19-12(15)2/h5-6,8-9,11H,3-4,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTBFONKDWMKRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=C(N=C3C=C(C=CC3=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-dichloro-3-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7546152.png)
![3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide](/img/structure/B7546156.png)

![7-[[Cyclopentyl(methyl)amino]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7546158.png)
![6-[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7546165.png)
![N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7546170.png)

![4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine](/img/structure/B7546176.png)

![2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide](/img/structure/B7546187.png)
![N-carbamoyl-3-[1-(4-propan-2-ylphenyl)imidazol-2-yl]sulfanylpropanamide](/img/structure/B7546205.png)

![N-carbamoyl-3-[[4-(furan-2-ylmethyl)-5-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7546230.png)
![N-(2,5-dimethylpyrazol-3-yl)-2-(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)acetamide](/img/structure/B7546234.png)